VEGFR-2-IN-44

Catalog No.
S1538146
CAS No.
288144-20-7
M.F
C17H15BrN2O
M. Wt
343.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
VEGFR-2-IN-44

CAS Number

288144-20-7

Product Name

VEGFR-2-IN-44

IUPAC Name

(3Z)-5-bromo-3-(4,5,6,7-tetrahydro-1H-indol-2-ylmethylidene)-1H-indol-2-one

Molecular Formula

C17H15BrN2O

Molecular Weight

343.2 g/mol

InChI

InChI=1S/C17H15BrN2O/c18-11-5-6-16-13(8-11)14(17(21)20-16)9-12-7-10-3-1-2-4-15(10)19-12/h5-9,19H,1-4H2,(H,20,21)/b14-9-

InChI Key

RFHPWPWVGFSLOP-ZROIWOOFSA-N

SMILES

Array

Synonyms

(3Z)-5-bromo-1,3-dihydro-3-[(4,5,6,7-tetrahydro-1H-indol-2-yl)methylene]-2H-indol-2-one

Canonical SMILES

C1CCC2=C(C1)C=C(N2)C=C3C4=C(C=CC(=C4)Br)NC3=O

Isomeric SMILES

C1CCC2=C(C1)C=C(N2)/C=C\3/C4=C(C=CC(=C4)Br)NC3=O

Vascular endothelial growth factor receptor 2 (VEGFR2, also known as KDR and FLK1) is a receptor tyrosine kinase that regulates angiogenesis, vascular development, and embryonic hematopoiesis in response to VEGF isoforms A, C, and D. VEGFR2 kinase inhibitor II is a reversible, cell-permeable inhibitor of VEGFR2’s kinase activity (IC50 = 70 nM). It less potently inhibits the platelet-derived growth factor receptor β (PDGFRβ; IC50 = 920 nM) and related receptor and non-receptor tyrosine kinases. VEGFR2 kinase inhibitor II blocks the growth of human umbilical vein endothelial cells stimulated with either VEGF or PDGF (IC50s = 110 nM and 2 µM, respectively).

VEGFR-2-IN-44 is a selective, cell-permeable inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key receptor tyrosine kinase that mediates the angiogenic signaling cascade initiated by VEGF. With an IC50 value of 70 nM for VEGFR-2 (also known as Flk-1 or KDR), it provides a valuable tool for investigating the roles of this specific pathway in endothelial cell proliferation, migration, and new blood vessel formation. The compound also exhibits inhibitory activity against Platelet-Derived Growth Factor Receptor Beta (PDGF-Rβ) with an IC50 of 920 nM, offering a degree of multi-targeting that can be relevant in specific tumor models where both pathways are active.

While numerous compounds inhibit VEGFR-2, direct substitution with multi-kinase inhibitors like Sunitinib or Sorafenib can introduce significant experimental variables. Many of these alternatives potently inhibit a broader range of kinases (e.g., c-Kit, FLT3, RET), which can confound results and lead to off-target effects that are difficult to deconvolute from specific VEGFR-2 inhibition. Furthermore, variations in potency and selectivity profiles among inhibitors mean that a concentration effective for one compound may be suboptimal or overly toxic for another, compromising experimental reproducibility. Procuring VEGFR-2-IN-44 ensures a focus on the intended target with a defined and published selectivity profile, which is critical for studies aiming to isolate the effects of VEGFR-2 signaling.

Defined Selectivity Profile: Potent VEGFR-2 Inhibition with Weaker PDGFR-β Activity

VEGFR-2-IN-44 demonstrates a clear preference for VEGFR-2, with an IC50 of 70 nM. Its inhibitory activity against a related tyrosine kinase, PDGFR-β, is significantly lower, with an IC50 of 920 nM.

Evidence DimensionKinase Inhibition (IC50)
Target Compound Data70 nM (VEGFR-2)
Comparator Or BaselinePDGFR-β: 920 nM
Quantified DifferenceOver 13-fold more selective for VEGFR-2 than PDGFR-β
ConditionsIn vitro kinase assay

This defined selectivity allows researchers to more confidently attribute observed biological effects to the inhibition of the VEGFR-2 pathway, minimizing confounding data from potent off-target inhibition.

Comparable Potency to Established, Broader-Spectrum Inhibitors

The potency of VEGFR-2-IN-44 (IC50 = 70 nM) is comparable to that of the well-known multi-kinase inhibitor Sunitinib (IC50 = 80 nM against VEGFR-2). However, Sunitinib also potently inhibits other kinases like PDGFRβ (IC50 = 2 nM), making VEGFR-2-IN-44 a more targeted choice when specific VEGFR-2 inhibition is desired.

Evidence DimensionVEGFR-2 Inhibition (IC50)
Target Compound Data70 nM
Comparator Or BaselineSunitinib: 80 nM
Quantified DifferenceSimilar order of magnitude in potency against VEGFR-2
ConditionsIn vitro kinase assays

This demonstrates that choosing VEGFR-2-IN-44 for its selectivity does not require a compromise on its fundamental potency against the primary target, ensuring effective inhibition at standard concentrations.

Isolating the Role of VEGFR-2 in Angiogenesis Models

For researchers needing to specifically dissect the contribution of the VEGFR-2 signaling pathway in in vitro or in vivo angiogenesis models, the defined selectivity profile of VEGFR-2-IN-44 makes it a more suitable choice than broad-spectrum inhibitors that would simultaneously block other pro-angiogenic pathways like PDGFR.

Validating VEGFR-2 as a Therapeutic Target in Specific Cancer Cell Lines

When the research goal is to validate VEGFR-2 as a primary driver of proliferation or survival in a particular cancer cell line, using a selective inhibitor like VEGFR-2-IN-44 provides clearer evidence. Its comparable potency to multi-kinase agents ensures that the target is effectively inhibited, while its selectivity reduces the ambiguity of whether the observed effects are due to off-target activities.

Control Compound in Broader Kinase Inhibitor Screening

In studies screening the effects of various kinase inhibitors, VEGFR-2-IN-44 can serve as a specific control for the VEGFR-2 pathway. Its focused activity allows it to establish a baseline effect of inhibiting this particular receptor, against which the effects of less selective, multi-targeted compounds can be compared and contrasted.

XLogP3

3.6

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

2

Exact Mass

342.03678 Da

Monoisotopic Mass

342.03678 Da

Heavy Atom Count

21

UNII

9NPC24K8FA

Wikipedia

VEGF receptor 2 kinase inhibitor II

Dates

Last modified: 02-18-2024
1.Sun, L.,Tran, N.,Liang, C., et al. Identification of substituted 3-[(4,5,6,7-tetrahydro-1H-indol-2-yl)methylene]-1,3-dihydroindol-2-ones as growth factor receptor inhibitors for VEGF-R2 (Flk-1/KDR), FGF-R1, and PDGF-Rβ tyrosine kinases. Journal of Medic

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